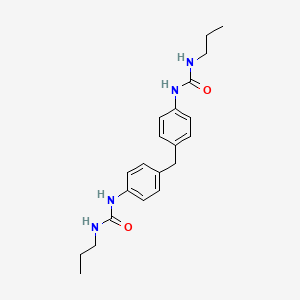
4,4'-Methylenebis(3-phenyl-1-propylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for 4,4’-Methylenebis(3-phenyl-1-propylurea) are not widely documented. it is typically synthesized through the reaction of appropriate isocyanates with amines under controlled conditions . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research .
化学反応の分析
4,4’-Methylenebis(3-phenyl-1-propylurea) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4,4’-Methylenebis(3-phenyl-1-propylurea) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of 4,4’-Methylenebis(3-phenyl-1-propylurea) involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the specific enzyme and pathway involved .
類似化合物との比較
4,4’-Methylenebis(3-phenyl-1-propylurea) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenylurea): This compound has a similar structure but lacks the propyl groups.
4,4’-Methylenebis(3-methyl-1-phenylurea): This compound has a similar structure but contains methyl groups instead of propyl groups.
4,4’-Methylenebis(3-ethyl-1-phenylurea): This compound has a similar structure but contains ethyl groups instead of propyl groups.
The uniqueness of 4,4’-Methylenebis(3-phenyl-1-propylurea) lies in its specific structure, which may confer unique chemical and biological properties .
特性
CAS番号 |
77703-54-9 |
|---|---|
分子式 |
C21H28N4O2 |
分子量 |
368.5 g/mol |
IUPAC名 |
1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |
InChIキー |
QNBYQWIBLYSLFZ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
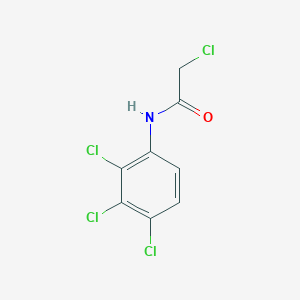
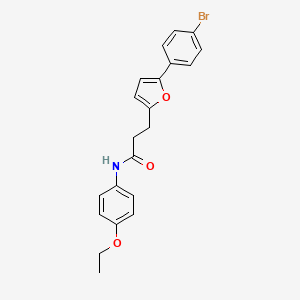
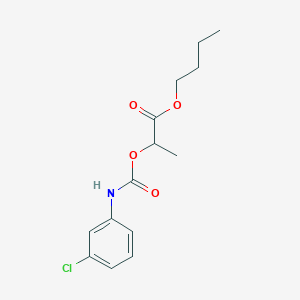

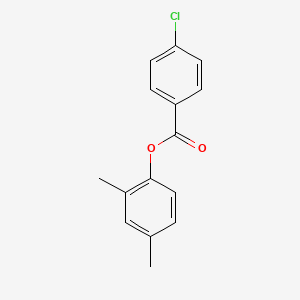
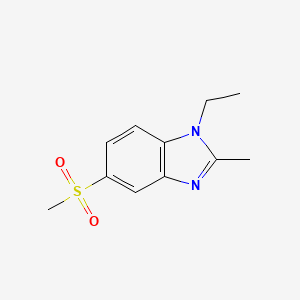
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)
![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)
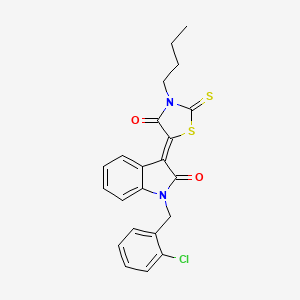

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

